An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2
Introduction
In the landscape of modern drug discovery and development, the strategic use of isotopically labeled compounds is a cornerstone for elucidating metabolic pathways, quantifying drug exposure, and enhancing pharmacokinetic profiles. 3-Fluoro-4-(hydroxymethyl)benzonitrile is a valuable fluorinated building block in medicinal chemistry. Its deuterated analog, 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2, offers a strategic advantage for researchers. The substitution of hydrogen with deuterium at specific metabolic "soft spots," such as a benzylic position, can significantly alter the rate of enzymatic metabolism due to the kinetic isotope effect (KIE).[1][2] This alteration can lead to improved drug stability, reduced formation of toxic metabolites, and an enhanced therapeutic window.[2]
This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2. It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for its application in pharmaceutical research and as a stable isotope-labeled internal standard.
Chemical Identity and Isotopic Labeling
The defining feature of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 is the replacement of two protium (¹H) atoms with deuterium (²H or D) atoms on the hydroxymethyl group. This specific labeling at the benzylic position is crucial, as this site is often susceptible to oxidation by cytochrome P450 enzymes.[1][3] The fundamental identifiers for both the parent compound and its D2-labeled analog are summarized below.
Table 1: Core Chemical Identifiers
| Property | 3-Fluoro-4-(hydroxymethyl)benzonitrile | 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 |
|---|---|---|
| CAS Number | 219873-06-0[4] | 2641114-12-5[5] |
| Molecular Formula | C₈H₆FNO[4][6] | C₈H₄D₂FNO[5] |
| Molecular Weight | 151.14 g/mol [4][6] | 153.15 g/mol [5] |
| IUPAC Name | 3-fluoro-4-(hydroxymethyl)benzonitrile[6] | 3-fluoro-4-(dideuterio(hydroxy)methyl)benzonitrile |
| Common Synonyms | 4-Cyano-2-fluorobenzyl alcohol | 4-Cyano-2-fluorobenzyl alcohol-d2[7][8] |
| SMILES | OCc1ccc(C#N)cc1F | [2H]C([2H])(O)c1ccc(C#N)cc1F |
| InChIKey | YGAURRAHPYQHDC-UHFFFAOYSA-N[4][6] | YGAURRAHPYQHDC-UHFFFAOYSA-N (Same skeleton) |
Caption: Structural relationship between the parent and D2-labeled compound.
Physicochemical Properties
The macroscopic physical properties of the deuterated compound are expected to be nearly identical to its non-deuterated counterpart. Isotopic substitution with deuterium results in a negligible change in molecular volume and polarity, thus properties like melting point, boiling point, and solubility remain largely unaffected. The data presented below is primarily based on the well-characterized non-deuterated compound.
Table 2: Key Physicochemical Data
| Property | Value | Source & Comments |
|---|---|---|
| Appearance | White to off-white solid | [9] Assumed to be identical for the D2 analog. |
| Melting Point | 63-68 °C | A defined melting range is indicative of good purity. |
| Boiling Point | 288.8 °C (at 760 mmHg) | [4] Demonstrates good thermal stability under standard pressure. |
| Density | 1.27 g/cm³ (at 25 °C) | [4] |
| Solubility | Limited in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol). | [9] The polar nitrile and hydroxyl groups provide some polarity, but the benzene ring dominates. |
| Flash Point | 128.5 °C | [4] Indicates it is a combustible solid but not highly flammable. |
| Topological Polar Surface Area | 44.0 Ų |[4][6] This value is useful for predicting membrane permeability in drug design. |
Spectroscopic Characterization: The Signature of Deuteration
The most significant and definitive differences between 3-Fluoro-4-(hydroxymethyl)benzonitrile and its D2 analog are observed in their spectroscopic profiles. These differences are the primary means of confirming successful isotopic labeling and quantifying its extent.
-
Mass Spectrometry (MS): This is the most direct method for confirming deuteration. The molecular ion peak ([M]+ or [M+H]+) for the D2-labeled compound will appear at a mass-to-charge ratio (m/z) that is 2 units higher than the non-deuterated compound. For example, the exact mass of C₈H₆FNO is 151.043 Da, while that of C₈H₄D₂FNO is 153.056 Da.[5][6]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The hallmark of successful D2-labeling at the specified position is the disappearance of the proton signal corresponding to the hydroxymethyl group (-CH₂OH). This signal typically appears as a singlet in the non-deuterated compound (around δ 4.7 ppm). The integration of the remaining aromatic proton signals should be consistent with the structure.
-
Infrared (IR) Spectroscopy: The C-H stretching vibrations of the methylene group, typically found in the 2850–2960 cm⁻¹ region, will be absent. They are replaced by C-D stretching vibrations, which occur at a significantly lower frequency (approximately 2100–2200 cm⁻¹) due to the heavier mass of deuterium. This shift is a clear and unambiguous indicator of deuteration.
Thermal Stability, Handling, and Storage
Benzonitrile derivatives are generally recognized for their high thermal stability.[10][11] The high boiling point of the parent compound (288.8 °C) supports this, suggesting it can withstand elevated temperatures typical in many chemical reactions without significant degradation.[4]
-
Safety and Handling: The compound is classified as causing serious eye damage (H318) and requires appropriate personal protective equipment (PPE), including safety glasses or goggles.[6] Standard laboratory procedures for handling chemical solids should be followed.
-
Storage: For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible substances.[9] Supplier data indicates that storage at room temperature is acceptable.[5]
Protocol for Quality Control and Characterization
To ensure the identity, purity, and isotopic incorporation of a new batch of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2, a systematic characterization workflow is essential. This protocol serves as a self-validating system for researchers.
Caption: Standard workflow for the physical characterization of the compound.
Step-by-Step Methodology:
-
Visual Inspection and Melting Point:
-
Causality: A sharp, defined melting point range is a primary indicator of high purity. Impurities typically depress and broaden the melting range.
-
Procedure: Visually inspect the sample for uniform color and crystallinity. Measure the melting point using a calibrated apparatus.
-
Validation: The observed melting point should fall within the established range of 63-68 °C.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Causality: This technique confirms both the purity and the molecular weight of the compound in a single experiment.
-
Procedure: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a standard reverse-phase LC method coupled to a mass spectrometer.
-
Validation: The LC chromatogram should show a single major peak, indicating >95% purity. The mass spectrum for this peak should display the correct molecular ion (e.g., [M+H]⁺ at m/z ≈ 154.16), confirming the incorporation of two deuterium atoms.
-
-
¹H NMR Spectroscopy:
-
Causality: NMR provides definitive structural confirmation and is the gold standard for verifying the position and extent of isotopic labeling.
-
Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum.
-
Validation: The spectrum must show the characteristic signals for the aromatic protons and the hydroxyl proton. Crucially, the singlet corresponding to the benzylic -CH₂- protons must be absent or diminished to a level consistent with the specified isotopic enrichment (e.g., <2% for >98% D incorporation).
-
Conclusion
3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 is a specialized chemical entity designed for advanced applications in pharmaceutical R&D. Its physical properties are nearly identical to its non-deuterated progenitor, allowing for its seamless integration into existing synthetic routes. The true value of this compound lies in the strategic placement of deuterium atoms, which can profoundly influence metabolic stability. The definitive characterization of this compound relies on a suite of spectroscopic techniques, primarily Mass Spectrometry and ¹H NMR, which together provide unambiguous confirmation of its identity, purity, and isotopic enrichment. This guide provides the foundational data and protocols necessary for its effective and reliable use in a research setting.
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ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile. Retrieved from [Link]
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PubMed. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Retrieved from [Link]
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